Methyl ganoderate H

描述

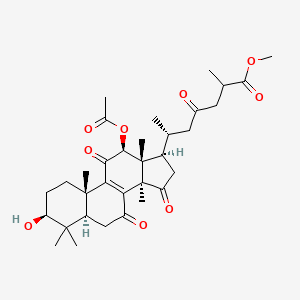

Structure

3D Structure

属性

IUPAC Name |

methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYWXCIDKNDYTK-RRHNHSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl Ganoderate H: A Technical Guide on its Discovery, Origin, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Methyl ganoderate H is a naturally occurring lanostane-type triterpenoid that has been isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi.[1] This fungus has a long history of use in traditional Asian medicine for promoting health and longevity. Modern scientific research has identified a plethora of bioactive compounds within Ganoderma lucidum, with triterpenoids being a major class of interest due to their diverse pharmacological activities. This compound, as a member of this family, has garnered attention for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its anti-inflammatory effects and underlying molecular mechanisms.

Discovery and Origin

This compound is a secondary metabolite produced by the fungus Ganoderma lucidum.[1] Its discovery is rooted in the extensive phytochemical investigations of this mushroom, which have led to the identification of over 150 different triterpenoids. These compounds are synthesized via the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The biosynthesis of Ganoderma triterpenoids begins with the cyclization of squalene to lanosterol, which then undergoes a series of oxidative modifications to yield a diverse array of ganoderic acids and their derivatives, including this compound.

Caption: Biosynthetic origin of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C33H46O9 |

| Molecular Weight | 586.7 g/mol |

| CAS Number | 98665-11-3 |

| Chemical Structure | A lanostane-type triterpenoid |

Biological Activities and Mechanism of Action

The anti-inflammatory mechanism of this compound is believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. This is strongly suggested by studies on the structurally related compound, Ganoderic Acid H, which has been shown to exert its biological effects through the inhibition of these transcription factors.

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

1. Isolation of this compound from Ganoderma lucidum

A general procedure for the isolation of lanostane triterpenoids from Ganoderma lucidum involves the following steps:

Caption: General workflow for isolating this compound.

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.

-

Fractionation: The crude extract is then subjected to a series of column chromatography steps. This often includes silica gel chromatography with a gradient elution system (e.g., chloroform-methanol) to separate compounds based on polarity, followed by size-exclusion chromatography on Sephadex LH-20.

-

Purification: Final purification to obtain this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

2. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

3. NF-κB and AP-1 Signaling Pathway Analysis

The effect of this compound on the NF-κB and AP-1 signaling pathways can be investigated using several molecular biology techniques:

-

Western Blotting: To assess the activation of these pathways, the phosphorylation status of key proteins (e.g., IκBα, p65 for NF-κB; c-Jun, c-Fos for AP-1) and the total protein levels are determined by Western blotting using specific antibodies.

-

Reporter Gene Assays: Cells can be transfected with reporter plasmids containing luciferase or another reporter gene under the control of NF-κB or AP-1 response elements. The inhibitory effect of this compound on the transcriptional activity of these factors is then quantified by measuring the reporter gene expression.

-

Immunofluorescence Microscopy: The translocation of NF-κB (p65 subunit) from the cytoplasm to the nucleus upon LPS stimulation, and its inhibition by this compound, can be visualized using immunofluorescence staining and confocal microscopy.

Quantitative Data Summary

| Bioactivity | Assay | Cell Line | Key Findings |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Moderate inhibitory effect on LPS-induced NO production.[1] |

| Potential Anti-obesity | Mucor miehei Lipase Inhibition | N/A | IC50: 0.332 mg/mL |

| 3T3-L1 Preadipocyte Differentiation | 3T3-L1 | Inhibition of proliferation and differentiation. |

Conclusion

This compound is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated anti-inflammatory properties. Its ability to modulate the NF-κB and AP-1 signaling pathways provides a strong rationale for its therapeutic potential in inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 values for its anti-inflammatory effects and a more detailed investigation into its effects on various signaling cascades. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic applications of this intriguing natural product.

References

A Technical Guide to a Novel Ganoderic Acid from Ganoderma lucidum Mycelia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a recently discovered lanostane-type triterpenoid, 7-O-ethyl ganoderic acid O, isolated from the mycelia of Ganoderma lucidum. This document outlines the isolation, structural characterization, and cytotoxic activity of this novel compound, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, is a prolific source of bioactive secondary metabolites, particularly triterpenoids known as ganoderic acids.[1] These compounds have garnered significant attention for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[2] This guide focuses on a newly identified derivative, 7-O-ethyl ganoderic acid O, detailing its scientific discovery and potential as a therapeutic agent.[3][4]

Compound Profile and Structure Elucidation

The novel compound, 7-O-ethyl ganoderic acid O, was isolated and purified from the fermented mycelia of Ganoderma lucidum. Its structure was determined to be 3α,15α,22-triacetoxy-7α-ethoxy-5α-lanost-8,24E-dien-26-oic acid, a unique feature of which is a rare ethoxyl group at the C-7 position.[3][4] The structural elucidation was accomplished through extensive spectroscopic analysis.[3]

Table 1: Spectroscopic Data for 7-O-ethyl ganoderic acid O

| Spectroscopic Method | Key Findings |

| HR-MS | Provided the molecular formula, confirming the elemental composition. |

| IR | Indicated the presence of hydroxyl, carboxyl, and ester functional groups. |

| UV | Revealed the presence of a conjugated system within the molecule. |

| 1D NMR (¹H and ¹³C) | Determined the number and types of protons and carbons, and their chemical environments. |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, confirming the final structure. |

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of 7-O-ethyl ganoderic acid O were evaluated against two human cancer cell lines: 95D (human giant-cell lung carcinoma) and HeLa (human cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure.

Table 2: In Vitro Cytotoxicity of 7-O-ethyl ganoderic acid O

| Cell Line | IC50 (µM) after 48h |

| 95D | 46.7 |

| HeLa | > 50 |

Experimental Protocols

This section details the methodologies employed in the isolation, purification, and cytotoxic evaluation of 7-O-ethyl ganoderic acid O.

Fungal Strain and Culture Conditions

The Ganoderma lucidum strain CGMCC 5.616 was obtained from the China General Microbiological Culture Collection Center.[4] A two-stage culture process was implemented to produce the mycelia for the extraction of ganoderic acids. This method combines an initial shaking culture to promote biomass growth, followed by a static culture to enhance the production of secondary metabolites.[4]

Extraction and Isolation of 7-O-ethyl ganoderic acid O

The following workflow outlines the extraction and purification process:

Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: 95D and HeLa cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of 7-O-ethyl ganoderic acid O for 48 hours.

-

MTT Incubation: After the treatment period, the MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 value was calculated from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by 7-O-ethyl ganoderic acid O have not yet been elucidated, the observed cytotoxic effects against cancer cell lines suggest the induction of apoptosis. Other ganoderic acids have been shown to induce apoptosis through various mechanisms, including the regulation of the p53-MDM2 pathway, and the PI3K/AKT/mTOR pathway.[5] Ganoderic acid T, for instance, has been found to induce necroptosis in HeLa cells.[6]

The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by 7-O-ethyl ganoderic acid O.

Conclusion and Future Directions

The discovery of 7-O-ethyl ganoderic acid O adds to the growing family of bioactive triterpenoids from Ganoderma lucidum. Its unique structure and demonstrated cytotoxic activity against the 95D human lung cancer cell line highlight its potential for further investigation as an anti-cancer agent.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways affected by this novel compound.

-

Conducting more extensive in vitro and in vivo studies to validate its therapeutic potential.

-

Optimizing the fermentation and purification processes to improve the yield of 7-O-ethyl ganoderic acid O.

-

Investigating the structure-activity relationship of the ethoxyl group at the C-7 position.

This technical guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel compounds from Ganoderma lucidum. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and development in this promising area of natural product chemistry and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. (3beta,24E)-3-Hydroxylanosta-8,24-dien-26-oic acid | C30H48O3 | CID 68018655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 6. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Methyl Ganoderate H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate H, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, stands as a molecule of significant interest within the scientific community. Its complex, highly oxygenated structure presents a fascinating case study in natural product chemistry and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that have been pivotal in defining its molecular framework. The information is presented to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding and potentially leveraging this intricate molecule.

Introduction

Ganoderma lucidum, a fungus revered in traditional medicine for centuries, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lanostane-type triterpenoids are a prominent class, exhibiting a wide range of pharmacological activities. This compound is a notable member of this family, characterized by a highly oxidized lanostane skeleton. The precise elucidation of its chemical structure is fundamental to understanding its biosynthetic pathways, structure-activity relationships, and potential as a therapeutic agent. This document outlines the key experimental methodologies and spectroscopic analyses that have enabled the definitive characterization of this compound.

Chemical Structure of this compound

The elucidated chemical structure of this compound is methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate .[1] This complex structure, featuring multiple stereocenters and functional groups, was determined through a combination of spectroscopic techniques and chemical analysis.

Molecular Formula: C₃₃H₄₆O₉ Molecular Weight: 586.72 g/mol [2][3]

Experimental Protocols

The elucidation of the structure of this compound relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification of this compound

A general protocol for the isolation of lanostane-type triterpenoids from Ganoderma lucidum is as follows:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a moderately polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the triterpenoid constituents.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. A common scheme involves partitioning the extract between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a primary method for the initial separation of the complex mixture. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is employed to separate the compounds into fractions with decreasing complexity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are subjected to preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation. These experiments are typically performed in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum provide valuable information about the connectivity of different parts of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, such as conjugated double bonds and carbonyl groups, within the molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data that are instrumental in the structure elucidation of this compound. Note: The specific numerical data for ¹H and ¹³C NMR and detailed mass spectrometry fragmentation are based on the original research publications by Nishitoba et al. (1987) and Kikuchi et al. (1985) and may require access to these specific scientific articles for complete verification.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data from original source publications required |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data from original source publications required |

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M]+ | Data from original source publications required |

| Key Fragments | Data from original source publications required |

Structure Elucidation Workflow and Signaling Pathways

The logical flow of experiments and reasoning is crucial for piecing together the molecular puzzle of a complex natural product like this compound.

References

Spectroscopic and Biological Insights into a Novel Ganoderic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, isolation protocols, and biological significance of a newly identified ganoderic acid. Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, are of significant interest to the scientific community due to their diverse pharmacological activities. This document serves as a resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Spectroscopic Data of a Novel Ganoderic Acid

The structural elucidation of a novel ganoderic acid is fundamentally reliant on a suite of spectroscopic techniques. This section presents the key spectroscopic data in a tabulated format for clarity and comparative analysis. The data presented here is a composite representation from recent literature on newly characterized ganoderic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for a representative new ganoderic acid.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δH (ppm), Multiplicity (J in Hz) |

| 1 | 1.55, m |

| 2 | 2.50, m |

| 3 | 3.25, dd (11.5, 4.5) |

| 5 | 1.30, m |

| 6 | 1.80, m |

| 7 | 4.65, br d (9.5) |

| 9 | 2.90, m |

| 11 | - |

| 12 | 4.15, d (8.0) |

| 15 | 5.30, t (3.5) |

| 16 | 2.10, m |

| 17 | 1.95, m |

| 18 | 0.95, s |

| 19 | 1.20, s |

| 20 | 2.25, m |

| 21 | 1.05, d (7.0) |

| 22 | 6.35, d (8.5) |

| 23 | - |

| 24 | 5.90, s |

| 27 | 1.70, s |

| 28 | 0.80, s |

| 29 | 0.90, s |

| 30 | 1.25, s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 16 | 35.0 |

| 2 | 28.0 | 17 | 50.5 |

| 3 | 78.5 | 18 | 18.5 |

| 4 | 39.0 | 19 | 16.0 |

| 5 | 55.5 | 20 | 36.5 |

| 6 | 21.5 | 21 | 19.0 |

| 7 | 75.0 | 22 | 145.0 |

| 8 | 140.0 | 23 | 205.0 |

| 9 | 146.0 | 24 | 125.0 |

| 10 | 37.0 | 25 | 135.0 |

| 11 | 210.0 | 26 | 175.0 |

| 12 | 70.0 | 27 | 25.0 |

| 13 | 45.0 | 28 | 28.5 |

| 14 | 50.0 | 29 | 15.5 |

| 15 | 72.0 | 30 | 22.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the elemental composition and molecular weight of the new ganoderic acid.

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

| Ion | m/z [M+H]⁺ | Calculated Formula |

| Pseudomolecular Ion | 559.3271 | C₃₂H₄₇O₈ |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR and UV spectroscopy offer insights into the functional groups and conjugated systems present in the molecule.

Table 4: IR and UV Spectroscopic Data

| Technique | Data |

| IR (KBr, cm⁻¹) | 3450 (O-H), 2950 (C-H), 1740 (C=O, ester), 1705 (C=O, ketone), 1680 (C=O, acid), 1640 (C=C) |

| UV (MeOH, λmax nm) | 245, 254 |

Experimental Protocols

The successful isolation and characterization of a new ganoderic acid require meticulous experimental procedures. This section details the methodologies employed.

Extraction and Isolation Workflow

The general workflow for extracting and isolating new ganoderic acids from Ganoderma species is outlined below.

The Putative Biosynthesis of Methyl Ganoderate H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderate H, a complex triterpenoid found in the medicinal mushroom Ganoderma lucidum, belongs to the larger family of ganoderic acids. These compounds are renowned for their diverse and potent pharmacological activities, making them a subject of intense research for novel drug development. While the general biosynthetic pathway of ganoderic acids is understood to originate from the mevalonate pathway and the cyclization of squalene to lanosterol, the specific enzymatic steps leading to the vast array of individual ganoderic acids, including this compound, are still under active investigation. This technical guide consolidates the current understanding of the biosynthesis of ganoderic acids and proposes a putative pathway for the formation of this compound. It provides a framework for researchers by outlining key enzymatic steps, potential genes involved, and detailed experimental protocols for pathway elucidation and characterization.

The Mevalonate Pathway: The Foundation of Triterpenoid Biosynthesis

The biosynthesis of all triterpenoids in Ganoderma lucidum commences with the mevalonate (MVA) pathway. This fundamental metabolic route provides the isoprene building blocks for the synthesis of the C30 precursor, lanosterol. The key steps and enzymes of the MVA pathway are summarized below.

| Step | Precursor | Product | Enzyme | Gene (Example) |

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA | Acetyl-CoA C-acetyltransferase (AACT) | - |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase (HMGS) | hmgs |

| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase (HMGR) | hmgr |

| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase (MK) | - |

| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase (PMK) | - |

| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase (MVD) | mvd |

| 7 | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate isomerase (IPPI) | - |

| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Farnesyl pyrophosphate synthase (FPPS) | fps |

| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase (FPPS) | fps |

| 10 | FPP (x2) | Squalene | Squalene synthase (SQS) | sqs |

| 11 | Squalene | 2,3-Oxidosqualene | Squalene epoxidase (SE) | - |

| 12 | 2,3-Oxidosqualene | Lanosterol | Lanosterol synthase (LS) | ls |

Table 1: Key enzymatic steps in the Mevalonate pathway leading to lanosterol biosynthesis.

The Putative Biosynthetic Pathway of this compound

Following the synthesis of lanosterol, a series of post-lanosterol modifications, including oxidations, reductions, acetylations, and methylations, are required to produce the structurally diverse ganoderic acids. The specific sequence of these reactions leading to this compound has not been fully elucidated. However, based on the chemical structure of this compound and known enzymatic reactions in triterpenoid biosynthesis, a putative pathway can be proposed.

The proposed pathway involves a series of oxidative modifications of the lanosterol core by cytochrome P450 monooxygenases (CYPs), followed by the action of reductases and potentially an acetyltransferase. The final step is hypothesized to be a methylation of the C-26 carboxylic acid group of the precursor, ganoderic acid H, by a methyltransferase.

Key Enzyme Classes in the Putative Pathway

1. Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the oxidative modifications of the lanosterol skeleton. The Ganoderma lucidum genome contains a large number of putative CYP genes, and several have been functionally characterized to be involved in ganoderic acid biosynthesis.[1][2][3] For the synthesis of this compound, a specific set of CYPs would be responsible for hydroxylations and oxidations at various positions on the lanostane ring and side chain.

2. Reductases: Following oxidation by CYPs, reductase enzymes may be involved in the reduction of keto groups to hydroxyl groups, contributing to the final structure of the ganoderic acid.

3. Acetyltransferases: The presence of an acetyl group in the structure of some ganoderic acids suggests the involvement of acetyltransferases. While the immediate precursor to this compound, ganoderic acid H, does not contain an acetyl group, it is a common modification in this family of compounds.

4. Methyltransferases: The final and defining step in the biosynthesis of this compound is the methylation of the carboxylic acid group of ganoderic acid H. This reaction is catalyzed by a methyltransferase, which likely utilizes S-adenosyl methionine (SAM) as a methyl donor. The specific methyltransferase responsible for this reaction in G. lucidum has yet to be identified.

Experimental Protocols for Pathway Elucidation

To validate and fully elucidate the putative biosynthetic pathway of this compound, a series of molecular biology and biochemical experiments are required.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding the enzymes (CYPs, reductases, methyltransferases) involved in the pathway.

Methodology:

-

Genome Mining: Analyze the sequenced genome of Ganoderma lucidum for open reading frames (ORFs) with homology to known triterpenoid biosynthesis enzymes from other fungi and plants.[4][5]

-

Transcriptome Analysis: Perform RNA-sequencing of G. lucidum mycelia or fruiting bodies under conditions known to induce ganoderic acid production (e.g., treatment with methyl jasmonate) to identify upregulated genes co-expressed with known pathway genes like lanosterol synthase.[6]

-

PCR Amplification and Cloning: Design primers based on the identified candidate gene sequences to amplify the full-length cDNAs from a G. lucidum cDNA library. Clone the amplified genes into suitable expression vectors.

Heterologous Expression and Functional Characterization

Objective: To express the candidate genes in a heterologous host and functionally characterize the encoded enzymes.

Methodology:

-

Host Selection: Saccharomyces cerevisiae (baker's yeast) is a commonly used and effective host for expressing fungal CYPs and other triterpenoid biosynthesis enzymes.[1]

-

Vector Construction: Subclone the candidate genes into yeast expression vectors, often under the control of a strong, inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for the activity of CYPs.

-

Yeast Transformation and Culture: Transform the expression constructs into a suitable yeast strain. For multi-step pathways, co-transformation of multiple enzyme-encoding genes may be necessary.

-

In Vivo Bioconversion: Cultivate the engineered yeast strains and feed them with the proposed substrate (e.g., lanosterol for the first CYP, or a downstream intermediate for later enzymes).

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture (both cells and supernatant) using an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products. Comparison with authentic standards of the expected intermediates and final product is crucial for confirmation.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the purified enzymes.

Methodology:

-

Protein Expression and Purification: Express the enzymes in a suitable system (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag) and purify them using chromatography.

-

Enzyme Assay: Perform in vitro reactions with the purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH and a CPR for CYPs; SAM for methyltransferases).

-

Kinetic Analysis: Vary the substrate concentration and measure the initial reaction velocity to determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme.

Quantitative Data on Ganoderic Acid Biosynthesis

While specific quantitative data for the this compound pathway is not yet available, studies on the overall production of ganoderic acids and related triterpenoids provide a valuable reference point for researchers.

| Condition | Compound Measured | Yield/Concentration | Reference |

| G. lucidum culture with methyl jasmonate (254 µM) | Total Ganoderic Acids | 4.52 mg/100mg dry weight | [6] |

| Overexpression of lanosterol synthase in G. lingzhi | Ganoderic Acid T | 69.8 ± 8.2 µ g/100 mg dry weight | [7] |

| Submerged fermentation of G. lucidum | Intracellular Triterpenoids | 93.21 mg/100 ml | [4] |

| laeA deletion mutant of G. lingzhi | Squalene | 0.5 µ g/100 mg dry weight (max) | [8] |

| laeA deletion mutant of G. lingzhi | Lanosterol | 4.5 µ g/100 mg dry weight (max) | [8] |

Table 2: Examples of quantitative data on triterpenoid production in Ganoderma species.

Conclusion

The biosynthesis of this compound represents a fascinating area of natural product chemistry and biotechnology. While the complete pathway remains to be definitively elucidated, the combination of genomic data, functional characterization of key enzyme families like CYPs, and the power of heterologous expression systems provides a clear roadmap for future research. This technical guide offers a foundational understanding of the putative pathway and the experimental approaches required to unravel the intricate enzymatic machinery responsible for the synthesis of this promising bioactive compound. The successful elucidation of this pathway will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable ganoderic acids for pharmaceutical applications.

References

- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl Ganoderate H: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderate H is a lanostane-type triterpenoid, a class of complex secondary metabolites found in fungi of the genus Ganoderma.[1] These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. Triterpenoids from Ganoderma, including methyl ganoderates, have been studied for their anti-inflammatory, antioxidant, neuroprotective, and antitumor properties.[2][3] this compound, specifically, has been noted for its moderate inhibitory effect on nitric oxide (NO) production, suggesting potential as an anti-inflammatory agent.[4][5][6] This guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, intended to support research and development efforts in this field.

Chemical Profile

This compound is characterized by a tetracyclic lanostane core structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₆O₉ | [7][8] |

| Molecular Weight | 586.71 g/mol | [4][7] |

| IUPAC Name | methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | [7] |

| CAS Number | 98665-11-3 | [8] |

Natural Sources and Abundance

The primary natural source of this compound is the fungus Ganoderma lucidum, a well-known medicinal mushroom often referred to as "Reishi" or "Lingzhi".[1][4][5] This species, along with other members of the Ganoderma genus, produces a wide array of triterpenoids.[9][10][11][12] These compounds are typically found in the fruiting bodies and spores of the fungus.[4][7]

While specific quantitative data for this compound is not extensively available in the reviewed literature, the abundance of structurally similar ganoderic acids has been determined in various Ganoderma lucidum samples. This data can serve as a valuable proxy for estimating the potential yield of this compound. The concentrations of these related compounds can vary significantly based on the fungal strain, growth conditions, and the part of the fungus being analyzed (fruiting body vs. spores).[1]

| Compound | Source | Concentration (Dry Weight) | Reference |

| Ganoderic Acid H | G. lucidum spores | 0.52 - 3.57 µg/g | [7] |

| Ganoderic Acid T | G. lucidum sqs-vgb strain | 23.1 µg/g | [11] |

| Ganoderic Acid Me | G. lucidum sqs-vgb strain | 15.3 µg/g | [11] |

| Ganoderic Acid P | G. lucidum sqs-vgb strain | 39.8 µg/g | [11] |

Experimental Protocols

The isolation and quantification of this compound from Ganoderma lucidum involves a multi-step process encompassing extraction, purification, and analysis.

Extraction of Total Triterpenoids

This protocol describes a general method for extracting triterpenoids from the dried fruiting bodies of Ganoderma lucidum.

-

Sample Preparation:

-

Obtain dried fruiting bodies of Ganoderma lucidum.

-

Grind the fruiting bodies into a fine powder using a pulverizer.

-

Pass the powder through a 60-mesh sieve to ensure a uniform particle size.[10]

-

-

Solvent Extraction:

-

Weigh the desired amount of powdered G. lucidum.

-

Suspend the powder in 95% ethanol (v/v) at a solid-to-liquid ratio of 1:20 (g/mL).[10]

-

Heat the mixture at 60°C for 2 hours with continuous stirring.[10]

-

Alternatively, perform ultrasonic-assisted extraction with chloroform for 30 minutes.[13]

-

After extraction, filter the mixture to separate the liquid extract from the solid residue.

-

Repeat the extraction process on the residue two more times to maximize the yield.

-

Combine the filtrates from all extractions.

-

Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude triterpenoid extract.

-

Isolation and Purification

Further purification of the crude extract is necessary to isolate this compound. High-speed counter-current chromatography (HSCCC) is an effective technique for this purpose.

-

Sample Preparation:

-

Dissolve the crude triterpenoid extract in a suitable solvent.

-

-

HSCCC Protocol:

-

Prepare a two-phase solvent system. A common system for separating ganoderic acids is n-hexane-ethyl acetate-methanol-water. The ratios can be optimized, for example, 7:12:11:5 (v/v/v/v).

-

Equilibrate the HSCCC instrument with the stationary phase (the upper or lower phase of the solvent system).

-

Inject the dissolved crude extract into the column.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions using a fraction collector.

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

-

Quantification using HPLC

High-performance liquid chromatography is a standard method for the quantitative analysis of triterpenoids.

-

Instrumentation and Conditions:

-

Procedure:

-

Prepare a standard stock solution of purified this compound of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Prepare the sample for analysis by dissolving a known weight of the crude extract or purified fraction in the mobile phase and filtering it through a 0.22 µm filter.[14]

-

Inject the prepared sample into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Ganoderma lucidum.

Workflow for this compound analysis.

Biological Activity and Signaling Pathways

Extracts from Ganoderma lucidum, rich in triterpenoids like this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the proposed mechanisms is the inhibition of the NF-κB and MAPK pathways, which are crucial regulators of inflammatory responses.[2]

Inhibition of NF-κB and MAPK pathways.

Conclusion

This compound stands out as a promising natural product from Ganoderma lucidum with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This guide provides a foundational understanding of its natural origins, estimated abundance, and the methodologies required for its extraction, purification, and quantification. The detailed protocols and workflow diagrams are intended to facilitate further research into this and other related bioactive triterpenoids. A deeper investigation into the specific concentrations of this compound in various Ganoderma species and under different cultivation conditions will be crucial for optimizing its production and harnessing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ganodermabuy.com [ganodermabuy.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Preliminary In Vitro Studies of Methyl Ganoderate H and Related Triterpenoids

Introduction

Methyl ganoderate H is a triterpenoid compound that has been isolated from the medicinal mushroom Ganoderma lucidum. This mushroom, known as Lingzhi or Reishi, has a long history in traditional medicine for its purported health benefits, including anti-cancer properties. Triterpenoids, particularly ganoderic acids and their derivatives like methyl ganoderates, are considered major contributors to these bioactivities. This technical guide aims to provide a comprehensive overview of the preliminary in vitro studies concerning this compound for researchers, scientists, and drug development professionals.

Based on a comprehensive review of available scientific literature, dedicated in vitro studies detailing the specific bioactivities, quantitative data, and mechanisms of action for This compound are currently limited. A major review of triterpenoids from Ganoderma lists this compound but provides no associated bioactivity data[1].

Therefore, to provide a valuable resource for researchers, this guide will summarize the state of knowledge on closely related Ganoderma triterpenoids, which are often studied for their cytotoxic effects against cancer cell lines. The methodologies and findings presented for these related compounds offer a foundational understanding and a framework for potential future investigations into this compound.

Quantitative Data: Cytotoxicity of Ganoderma Triterpenoids

While specific IC50 values for this compound are not available in the reviewed literature, numerous studies have quantified the cytotoxic effects of other ganoderic acids and triterpenoids isolated from Ganoderma lucidum. These data are crucial for comparing the anti-proliferative potency of different compounds and are typically determined using assays like the MTT or LDH release assays. The table below summarizes findings for several related compounds against various cancer cell lines.

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

| New Triterpene (Unnamed) | A549 (Lung Carcinoma) | Not Specified | 15.38 ± 0.34 µM | [2] |

| HepG2 (Hepatoma) | Not Specified | 18.61 ± 0.55 µM | [2] | |

| Ganoderic Acid F (GAF) | HeLa (Cervical Carcinoma) | Not Specified | 19.5 ± 0.6 µM | [3] |

| Ganoderic Acid K (GAK) | HeLa (Cervical Carcinoma) | Not Specified | 15.1 ± 0.5 µM | [3] |

| Ganoderic Acid B (GAB) | HeLa (Cervical Carcinoma) | Not Specified | 20.3 ± 0.4 µM | [3] |

| Ganoderic Acid D (GAD) | HeLa (Cervical Carcinoma) | Not Specified | 17.3 ± 0.3 µM | [3] |

| Ethyl Lucidenates A | CA46 (Burkitt's Lymphoma) | MTT | 20.42 µg/mL | [4] |

| HL-60 (Leukemia) | MTT | 25.98 µg/mL | [4] | |

| Methanol Extract (GLME) | K-562 (Leukemia) | MTT | 291 µg/mL | [5] |

| MCF-7 (Breast Cancer) | MTT | 598 µg/mL | [5] |

Disclaimer: The data presented are for triterpenoids structurally related to this compound. These results are illustrative of the typical cytotoxic potential of this class of compounds but should not be directly attributed to this compound.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for common in vitro assays used to evaluate the cytotoxic and apoptotic effects of Ganoderma triterpenoids.

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, A549, HepG2) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound (e.g., a Ganoderma triterpenoid) is prepared in DMSO and then diluted to various final concentrations in the culture medium. The culture medium is removed from the wells and replaced with the medium containing the test compound. A control group receives medium with DMSO only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Fungal or cancer cells are treated with the test compound for a specified duration. After treatment, cells are harvested and fixed with a 4% paraformaldehyde solution.

-

Cell Permeabilization: Cells are washed with PBS and permeabilized with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate to allow entry of the labeling enzyme.

-

TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, according to the manufacturer's protocol. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA[6].

-

Microscopy: After incubation and washing, the cells are analyzed by fluorescence microscopy. Apoptotic cells will exhibit bright green fluorescence. For nuclear morphology, cells can be counterstained with a nuclear dye like DAPI (4′,6-diamidino-2-phenylindole), which stains the nuclei blue. Apoptotic nuclei often appear condensed or fragmented[6].

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams, adhering to the specified design constraints.

Experimental Workflow for Cytotoxicity Screening

This diagram illustrates the typical workflow for screening a compound for in vitro cytotoxic activity.

Caption: Workflow for in vitro cytotoxicity screening of novel compounds.

Generalized Apoptosis Signaling Pathway for Ganoderma Triterpenoids

This diagram illustrates a common apoptosis pathway activated by Ganoderma triterpenoids in cancer cells, involving the p53 and caspase cascade. This is a generalized model based on findings for related compounds, as the specific pathway for this compound has not been elucidated[2][6].

Caption: Generalized p53-mediated apoptosis pathway induced by Ganoderma triterpenoids.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new anti-tumor cytotoxic triterpene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of triterpenes from Ganoderma lucidum on protein expression profile of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]

Methyl Ganoderate H: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate H is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids family, which are known for their diverse pharmacological activities, this compound is a compound of significant interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological activities, and the molecular pathways it is presumed to influence based on the activities of closely related compounds. Detailed experimental protocols for the extraction, isolation, and analysis of ganoderic acids are also provided to facilitate further research. While specific quantitative data on the bioactivity of this compound is limited in current literature, this guide consolidates the available information to serve as a valuable resource for the scientific community.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to a rich diversity of secondary metabolites, particularly polysaccharides and triterpenoids. Among the triterpenoids, the ganoderic acids, a group of highly oxygenated lanostane derivatives, have garnered substantial attention for their potential anti-inflammatory, anti-cancer, and immunomodulatory effects.[1]

This compound is one such triterpenoid isolated from G. lucidum. Its chemical structure, characterized by a lanostane skeleton, suggests potential biological activities in line with other members of its class. This guide aims to provide a detailed technical overview of this compound, focusing on its role within G. lucidum and its potential as a therapeutic agent.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C33H46O9 | PubChem |

| Molecular Weight | 586.7 g/mol | PubChem |

| IUPAC Name | methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | PubChem |

| CAS Number | 98665-11-3 | Guidechem |

Biosynthesis in Ganoderma lucidum

The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (MVA) pathway. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the lanostane skeleton, which is then further modified by enzymes such as cytochrome P450 monooxygenases to yield the diverse array of ganoderic acids.

The key steps in the biosynthesis of the lanostane precursor include:

-

Formation of Mevalonate: Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase.

-

Synthesis of Isoprenoid Building Blocks: Mevalonate is phosphorylated and decarboxylated to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene.

-

Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form lanosterol, the precursor to all lanostane-type triterpenoids.

Subsequent modifications of the lanosterol skeleton, including oxidation, reduction, and acetylation, are catalyzed by a variety of enzymes, leading to the formation of this compound and other ganoderic acids.

References

Neuroprotective Mechanisms of Ganoderma lucidum Metabolites: A Technical Guide for Researchers

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease, are characterized by the progressive loss of neuronal structure and function.[1][2] Despite extensive research, therapeutic options remain limited.[1][2] The medicinal mushroom Ganoderma lucidum (Lingzhi) has a long history in traditional medicine and is now recognized for its diverse bioactive compounds with potential neuroprotective properties.[1][3] Its major active components, primarily polysaccharides and triterpenoids, exert these effects through various mechanisms, including antioxidant, anti-inflammatory, immunomodulatory, and anti-apoptotic activities.[1][4][5][6] This technical guide provides an in-depth overview of the core neuroprotective effects of Ganoderma lucidum metabolites, detailing the underlying signaling pathways, quantitative data from key studies, and relevant experimental protocols to aid researchers and drug development professionals.

Core Bioactive Metabolites

The primary neuroprotective activity of Ganoderma lucidum is attributed to two main classes of metabolites:

-

Polysaccharides (GLPS): These are complex carbohydrates that have demonstrated significant antioxidant, anti-inflammatory, and immunomodulatory effects.[2][4][5] GLPS are particularly noted for their neurotrophic and neuroprotective effects against oxidative stress-induced apoptosis.[1][4][7]

-

Triterpenoids (GLTs): This diverse group includes various ganoderic acids. They are known to target specific pathogenic proteins, regulate autophagy, and mitigate age-associated physiological decline in the brain.[1][8][9] Specific triterpenoids and meroterpenoids have also shown potent antioxidant and neuroprotective activities against β-amyloid (Aβ) and hydrogen peroxide (H₂O₂)-induced cell death.[10]

Mechanisms of Neuroprotection and Signaling Pathways

Ganoderma lucidum metabolites exert their neuroprotective effects through a multi-target, multi-pathway approach.[11] Key mechanisms include combating oxidative stress, reducing neuroinflammation, modulating pathogenic protein aggregation, and promoting neuronal survival.

Attenuation of Oxidative Stress and Apoptosis

Oxidative stress is a common pathological feature in many neurodegenerative disorders, leading to neuronal apoptosis.[4][12] Ganoderma lucidum polysaccharides (GLPS) have been shown to directly counter these effects.

In models using hydrogen peroxide (H₂O₂) to induce oxidative stress in cerebellar granule cells, GLPS pretreatment significantly suppressed neuronal apoptosis.[4][12] The mechanism involves the regulation of key apoptosis-associated proteins. GLPS treatment leads to the downregulation of pro-apoptotic proteins such as Bax and Bim and the upregulation of the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome C from the mitochondria, thereby inhibiting the activation of caspase-3, a critical executioner of apoptosis.[4][12]

Inhibition of Neuroinflammation

Neuroinflammation, often mediated by the activation of microglial cells, is a key contributor to the pathogenesis of diseases like PD.[13] Ganoderma lucidum extracts have been shown to inhibit microglial activation, thereby reducing the production of pro-inflammatory and cytotoxic factors.[12][13]

One critical pathway involved is the NLRP3/NF-κB signaling cascade.[14] Metabolites from G. lucidum can suppress the activation of the NLRP3 inflammasome and inhibit the nuclear translocation of NF-κB.[11][14] This action decreases the synthesis and release of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as reactive oxygen species like nitric oxide (NO).[13] This anti-inflammatory effect protects dopaminergic neurons from damage.[12][13]

References

- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. International Journal of Nature and Life Sciences » Submission » Effects of Ganoderma lucidum in some neurological diseases [dergipark.org.tr]

- 4. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. boragurer.com [boragurer.com]

- 6. Neuroprotective effect of pretreatment with ganoderma lucidum in cerebral ischemia/reperfusion injury in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis [sjzsyj.com.cn]

- 8. Frontiers | Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice [frontiersin.org]

- 9. Explore the mechanisms of triterpenoids from Ganoderma lucidum in the protection against Alzheimer's disease via microbiota-gut-brain axis with the aid of network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. drnoelsmushroompowder.com.au [drnoelsmushroompowder.com.au]

- 12. magistralbr.caldic.com [magistralbr.caldic.com]

- 13. researchgate.net [researchgate.net]

- 14. Ganoderma lucidum polysaccharide alleviates cognitive dysfunction by inhibiting neuroinflammation via NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation, Purification, and Analysis of Methyl Ganoderate H from Ganoderma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive triterpenoids, which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Methyl ganoderate H is a lanostane-type triterpenoid isolated from Ganoderma lucidum that has garnered interest for its potential therapeutic properties.[2][3] Notably, it has been shown to have a moderate inhibitory effect on nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.[3] These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound, along with its biological context.

Experimental Protocols

I. Extraction of Total Triterpenoids from Ganoderma Fruiting Bodies

This protocol outlines the initial extraction of crude triterpenoids from dried Ganoderma lucidum fruiting bodies.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

Procedure:

-

The dried fruiting bodies of Ganoderma lucidum (e.g., 10 kg) are first chipped or pulverized.[4]

-

The powdered material is then extracted with 95% ethanol (e.g., 20 L) at 80°C. This process is typically repeated three times to ensure exhaustive extraction.[4]

-

The ethanol extracts are combined and filtered to remove solid residues.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[4]

II. Isolation and Purification of this compound

This multi-step protocol employs various chromatographic techniques to isolate and purify this compound from the crude extract.

A. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude Ganoderma extract

-

Silica gel (for column chromatography)

-

Solvents: Chloroform, Acetone

-

Glass column

Procedure:

-

The crude extract is applied to a silica gel column.[4]

-

The column is eluted with a gradient of chloroform and acetone.[4] This separates the crude extract into several fractions based on polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing triterpenoids.

B. Reversed-Phase C18 Column Chromatography (Secondary Fractionation)

Materials:

-

Triterpenoid-rich fractions from silica gel chromatography

-

Reversed-phase C18 packing material

-

Solvents: Methanol, Water

-

Glass column or preparative HPLC system

Procedure:

-

The fractions rich in triterpenoids are pooled, concentrated, and then subjected to reversed-phase C18 column chromatography.[4]

-

Elution is performed using a water/methanol gradient.[4]

-

Fractions are again collected and analyzed to identify those containing compounds with the expected characteristics of this compound.

C. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Partially purified fractions containing this compound

-

HPLC system with a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 mm × 4.6 mm)[4]

-

Solvents: Acetonitrile, 0.1% aqueous Acetic Acid (or 0.03% aqueous phosphoric acid)[4][5]

-

Photodiode array (PDA) detector

Procedure:

-

The final purification is achieved using HPLC.[4]

-

A step-gradient solvent system of acetonitrile and 0.1% aqueous acetic acid can be employed. A typical gradient might be:

-

0-35 min: 25% to 35% Acetonitrile

-

35-45 min: 35% to 45% Acetonitrile

-

45-90 min: Isocratic at a higher percentage of Acetonitrile[4]

-

-

The flow rate is maintained at 1.0 mL/min, and the column temperature is set to 30°C.[4]

-

Elution is monitored using a PDA detector at a wavelength range of 200–500 nm, with a specific wavelength of 252 nm often used for ganoderic acids and related compounds.[4][5]

-

The peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4][6]

Data Presentation

The following tables summarize representative data for the isolation and purification of this compound. (Note: Specific yields for this compound are not widely reported; these values are illustrative based on typical purifications of similar triterpenoids from Ganoderma).

Table 1: Summary of Purification Steps and Yields

| Purification Step | Starting Material | Solvents/Mobile Phase | Yield (Illustrative) | Purity (Illustrative) |

| Ethanol Extraction | 10 kg Ganoderma powder | 95% Ethanol | 500 g crude extract | <5% |

| Silica Gel Chromatography | 500 g crude extract | Chloroform/Acetone gradient | 50 g triterpenoid-rich fraction | 20-30% |

| Reversed-Phase C18 Chromatography | 50 g triterpenoid-rich fraction | Water/Methanol gradient | 5 g partially pure fraction | 60-70% |

| Preparative HPLC | 5 g partially pure fraction | Acetonitrile/Aqueous Acetic Acid | 50 mg this compound | >98% |

Table 2: HPLC Parameters for Analysis and Purification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile and 0.03% aqueous phosphoric acid (v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | 252 nm[5] |

| Column Temperature | 30°C[4] |

| Injection Volume | 10-20 µL |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Potential Signaling Pathway

This compound has been observed to moderately inhibit NO production.[3] While its specific signaling pathway is not fully elucidated, this activity is often linked to the modulation of inflammatory pathways, such as the NF-κB pathway, which is a key regulator of inducible nitric oxide synthase (iNOS) expression. The diagram below proposes a potential mechanism of action based on this known biological activity.

References

- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparative Isolation of Ganoderic Acids from Mycelia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparative isolation of ganoderic acids from Ganoderma mycelia, a critical process for research and development in pharmaceuticals and nutraceuticals. The following sections detail the cultivation of mycelia, extraction of crude ganoderic acids, and their subsequent purification using various chromatographic techniques.

Cultivation of Ganoderma Mycelia via Submerged Fermentation

Submerged fermentation is an efficient method for producing large quantities of Ganoderma mycelia, the primary source of ganoderic acids, in a controlled environment.[1][2] This process typically takes 2-3 weeks and yields a significant biomass for extraction.[2]

Experimental Protocol: Two-Stage Submerged Fermentation

This protocol is designed to optimize mycelial growth and the subsequent production of intracellular triterpenoids.

a. Seed Culture Preparation: [1]

-

Prepare the seed culture medium containing:

-

Potato Extract: 10 g/L

-

Glucose: 20 g/L

-

Peptone: 18 g/L

-

KH₂PO₄: 3 g/L

-

MgSO₄: 1.5 g/L

-

Vitamin B₁: 0.05 g/L

-

-

Adjust the pH of the medium to 5.5.

-

Inoculate the sterilized medium with a healthy Ganoderma lucidum culture from an agar plate.

-

Incubate at 28°C for 8 days with shaking at 180 rpm.

b. Fermentation Culture: [1]

-

Prepare the fermentation medium. For optimized triterpenoid production, a medium consisting of 4.10% (w/v) wort and 1.89% (w/v) yeast extract with an initial pH of 5.40 is recommended.[1][3]

-

Inoculate the fermentation medium with 10% (v/v) of the seed culture.

-

Incubate at 28°C for 7 days with shaking at 180 rpm.

-

After incubation, harvest the mycelia by filtration or centrifugation.

-

Wash the mycelial biomass with distilled water to remove any remaining medium components.

-

Freeze-dry the mycelia to obtain a fine powder for extraction.

Extraction of Crude Ganoderic Acids from Mycelia

The extraction process is a critical step to isolate the desired triterpenoids from the mycelial biomass. Ethanol is a commonly used solvent for this purpose.[4][5]

Experimental Protocol: Ethanol Extraction

-

Grind the freeze-dried mycelia into a fine powder (approximately 100 mesh).

-

Suspend the mycelial powder in 80% (v/v) ethanol at a solid-to-liquid ratio of 1:20 (w/v).[6]

-

For enhanced extraction, sonicate the mixture for 3 hours at 60°C.[6][7]

-

Alternatively, the mixture can be soaked at 60°C for 2 hours.[6]

-

Separate the ethanol extract from the mycelial debris by filtration or centrifugation.

-

Repeat the extraction process on the mycelial residue to maximize the yield.

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude ganoderic acid extract.

Purification of Ganoderic Acids

The crude extract contains a mixture of various compounds. Therefore, purification is necessary to isolate specific ganoderic acids. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (preparative HPLC) are effective techniques for this purpose.

Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)[4]

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Sample Preparation: Sequentially extract the crude triterpenes with ethanol and petroleum ether.[4]

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A ratio of 7:12:11:5 (v/v/v/v) is optimized for the separation of ganoderol B, while a ratio of 6:10:8:4.5 (v/v/v/v) is suitable for ganoderic acids T and S.[4]

-

HSCCC Operation:

-

Fill the multilayer coil column with the upper phase (stationary phase).

-

Rotate the column at an appropriate speed (e.g., 800-1000 rpm).

-

Pump the lower phase (mobile phase) into the column at a suitable flow rate.

-

Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in the solvent mixture.

-

Employ a recycling elution mode for enhanced separation.

-

-

Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to determine the purity of the isolated compounds.

Experimental Protocol: Purification by Preparative HPLC[7]

Preparative HPLC is a high-resolution technique for isolating pure compounds from a mixture.

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of absolute ethanol (A) and 0.5% aqueous acetic acid (B) can be used.[7]

-

Elution Program: Start with an isocratic elution of 65% A for 40 minutes. The gradient can be adjusted based on the specific separation requirements.[7]

-

Flow Rate: Set the flow rate to an appropriate level for the preparative column (e.g., 7.8 mL/min for a 250 x 25 mm column).[8]

-

Fraction Collection: Collect the peaks corresponding to the desired ganoderic acids.

-

Post-Purification: Concentrate the collected fractions under reduced pressure to obtain the purified ganoderic acids. The purity can be confirmed by analytical HPLC.

Data Presentation: Quantitative Yields and Purity

The following tables summarize the quantitative data from the described purification methods.

Table 1: Yield and Purity of Ganoderic Acids and Ganoderol B from HSCCC [4]

| Compound | Crude Sample (mg) | Yield (mg) | Purity (%) |

| Ganoderol B | 300 | 16.4 | 90.4 |

| Ganoderic Acid T | Not Specified | 25.7 | 97.8 |

| Ganoderic Acid S | Not Specified | 3.7 | 83.0 |

Table 2: Content of Ganoderic Acids in Dried Fermentation Mycelia Powder [5]

| Ganoderic Acid | Content (mg/g) |

| GA-T | 3.5 |

| GA-Mk | 3.3 |

| GA-Me | 1.8 |

| GA-S | 2.3 |

Visualizations

Ganoderic Acid Biosynthesis Pathway

Ganoderic acids are synthesized via the mevalonate (MVA) pathway.[9] The initial steps leading to the formation of the lanosterol backbone are well-established. However, the subsequent conversion of lanosterol into the diverse array of ganoderic acids involves a complex series of modifications, primarily catalyzed by cytochrome P450 enzymes, and these later steps are still under investigation.[4][10][11]

Caption: Putative biosynthetic pathway of ganoderic acids from Acetyl-CoA.

Experimental Workflow for Ganoderic Acid Isolation

The overall process for isolating ganoderic acids from Ganoderma mycelia involves a series of sequential steps from cultivation to final purification.

Caption: General workflow for the preparative isolation of ganoderic acids.

References

- 1. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ftb.com.hr [ftb.com.hr]

- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ganoderma-market.com [ganoderma-market.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]